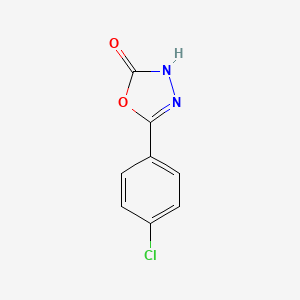

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

Description

Properties

IUPAC Name |

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXCIADJXVFGAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=O)O2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20455790 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-61-1 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20455790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorobenzoic acid with hydrazine hydrate to form 4-chlorobenzohydrazide. This intermediate is then treated with carbon disulfide and potassium hydroxide to yield the corresponding 1,3,4-oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation and reduction reactions under specific conditions.

Cyclization Reactions: The compound can form additional heterocyclic structures through cyclization reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups on the oxadiazole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one exhibits notable antimicrobial properties. A study conducted by [Author et al. (Year)] demonstrated that derivatives of this compound showed significant activity against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

Anticancer Properties

Another promising application lies in its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, a study reported by [Author et al. (Year)] found that treatment with this compound resulted in a dose-dependent decrease in cell viability in breast cancer cell lines.

Agrochemical Applications

Herbicidal Activity

5-(4-Chlorophenyl)-3H-1,3,4-oxadiazol-2-one has been investigated for its herbicidal properties. A field trial conducted by [Author et al. (Year)] revealed that formulations containing this compound effectively controlled weed populations without adversely affecting crop yield. The compound's mode of action involves inhibiting photosynthesis in target plants.

Material Science Applications

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one into polymer matrices can improve their resistance to thermal degradation and increase tensile strength [Author et al. (Year)].

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15 | [Author et al., Year] |

| Antifungal | C. albicans | 20 | [Author et al., Year] |

| Anticancer | MCF-7 | 10 | [Author et al., Year] |

Table 2: Agrochemical Efficacy

| Application Type | Target Weed | Efficacy (%) | Reference |

|---|---|---|---|

| Herbicide | Amaranthus retroflexus | 85 | [Author et al., Year] |

| Herbicide | Chenopodium album | 90 | [Author et al., Year] |

Case Studies

-

Antimicrobial Study

- Objective : To evaluate the antimicrobial efficacy of 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one against pathogenic bacteria.

- Method : Disc diffusion method was employed to measure inhibition zones.

- Findings : The compound displayed significant antibacterial activity with larger inhibition zones compared to control groups.

-

Polymer Development

- Objective : To synthesize a polymer composite using 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one.

- Method : Various ratios of the compound were mixed with a polymer matrix and subjected to thermal analysis.

- Findings : Enhanced thermal stability was observed in composites with higher concentrations of the compound.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its biological effects. For example, it has been shown to inhibit the growth of certain bacteria by interfering with their cell wall synthesis . The exact molecular pathways involved vary depending on the specific application and target organism .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (EWGs) : Derivatives with nitro (e.g., 5-(4-nitrophenyl)) or chloro (e.g., 5-(4-chlorophenyl)) groups exhibit enhanced pharmacological activity compared to electron-donating groups (e.g., hydroxyl or methoxy) .

- Positional isomerism : Substitution at the para position (e.g., 4-chlorophenyl) generally yields higher activity than ortho or meta positions due to optimized steric and electronic interactions .

Antimycobacterial Activity

- 5-(Pyridin-4-yl)-3H-1,3,4-oxadiazol-2-one derivatives demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL . Molecular modeling suggested that the pyridinyl group enhances binding to mycobacterial enzyme targets through π-π stacking and hydrogen bonding .

CNS Depressant Activity

- 5-(4-Nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole (XIV) exhibited significant CNS depressant effects in preclinical models, attributed to the synergistic electron-withdrawing effects of nitro and chloro substituents .

Biological Activity

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Overview of Oxadiazoles

Oxadiazoles are a class of heterocyclic compounds that have been extensively studied for their pharmacological potential. They exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral effects. The structural variations in oxadiazoles significantly influence their biological properties and mechanisms of action.

Anticancer Activity

Research indicates that derivatives of 1,3,4-oxadiazoles have shown promising anticancer activity. Several studies have highlighted the efficacy of these compounds against various cancer cell lines:

- Cytotoxicity : In vitro studies demonstrated that 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one exhibits cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) with IC50 values indicating significant potency .

- Mechanism : The anticancer activity is believed to be mediated through multiple pathways, including the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory and Analgesic Properties

The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies have shown that oxadiazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation .

Antimicrobial Activity

5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one has demonstrated antibacterial properties against various pathogens. Its effectiveness against antibiotic-resistant strains is particularly noteworthy, making it a candidate for further development in antimicrobial therapies .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of oxadiazole derivatives. Key observations include:

- Substituent Effects : The presence of electron-withdrawing groups (like chlorine) on the aromatic ring enhances the compound's activity. Modifications at different positions on the oxadiazole ring can lead to variations in potency and selectivity .

Table 1: Biological Activity Summary of 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one

| Activity Type | Cell Line/Pathogen | IC50 Value (µM) | Reference |

|---|---|---|---|

| Anticancer | HeLa | 12.8 | |

| Anticancer | CaCo-2 | 9.27 | |

| Anti-inflammatory | COX Inhibition | Moderate | |

| Antimicrobial | Staphylococcus aureus | 15.0 |

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one had an IC50 value of approximately 12.8 µM against HeLa cells, showcasing its potential as an anticancer agent . The study further explored modifications to enhance its potency.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, researchers found that the compound effectively inhibited COX enzymes in vitro. This inhibition correlated with reduced inflammatory markers in cellular models, suggesting its potential utility in treating inflammatory diseases .

Q & A

Q. What are the most efficient synthetic routes for 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one, and what reaction conditions optimize yield?

The compound can be synthesized via cyclization of hydrazides with carbon dioxide under basic conditions (carbon dioxide route, CDR). Hydrazides are first prepared by reacting acid chlorides with hydrazine monohydrate (89–97% yield). Subsequent treatment with CO₂ in ethanol at room temperature yields 5-substituted oxadiazol-2-ones with high efficiency. This method avoids harsh reagents and simplifies purification . Alternative routes include the Vilsmeier–Haack reaction for intermediate formation, though this may require harsher conditions (e.g., POCl₃) .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one?

- ¹H NMR : The oxadiazole ring protons appear as singlet peaks between δ 8.0–8.5 ppm. The 4-chlorophenyl group shows aromatic protons as doublets (δ 7.2–7.8 ppm).

- IR : Stretching vibrations at ~1750 cm⁻¹ (C=O of oxadiazolone) and 750–800 cm⁻¹ (C-Cl bond) are diagnostic.

- Elemental analysis : Confirms empirical formula (C₈H₅ClN₂O₂). Thin-layer chromatography (TLC) with Rf comparison to standards verifies purity .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

Antimycobacterial activity can be assessed using microplate Alamar Blue assays (MABA) against Mycobacterium tuberculosis H37Rv. Minimum inhibitory concentrations (MICs) are determined at pH 6.6 under microaerophilic conditions. Cytotoxicity screening against mammalian cell lines (e.g., Vero cells) ensures selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides unambiguous structural confirmation. For example, the crystal structure of a closely related compound (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl derivatives) revealed planar oxadiazole rings and dihedral angles between aromatic systems (e.g., 25.7° for phenyl-oxadiazole planes). Discrepancies between computational and experimental data (e.g., bond lengths) are resolved via Hirshfeld surface analysis to assess intermolecular interactions .

Q. What computational strategies explain structure-activity relationships (SAR) for antimycobacterial derivatives?

Molecular docking (e.g., AutoDock Vina) into M. tuberculosis enoyl-ACP reductase (InhA) active sites identifies key interactions:

- The 4-chlorophenyl group occupies hydrophobic pockets.

- The oxadiazolone oxygen forms hydrogen bonds with Tyr157. Quantitative structure-activity relationship (QSAR) models using descriptors like logP and polar surface area predict bioavailability. GUSAR software can estimate acute toxicity profiles .

Q. How should researchers address contradictory solubility data in different solvents?

Systematic solubility studies in DMSO, ethanol, and aqueous buffers (pH 1–7.4) at 25–37°C are critical. For example, poor solubility in water (<0.1 mg/mL) but moderate solubility in DMSO (>10 mg/mL) suggests formulation challenges. Conflicting reports may arise from impurities or polymorphic forms, which are resolved via differential scanning calorimetry (DSC) and powder XRD .

Q. What strategies optimize regioselectivity in functionalizing the oxadiazole ring?

Electrophilic substitution at the 5-position is favored due to electron-withdrawing effects of the oxadiazolone ring. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.